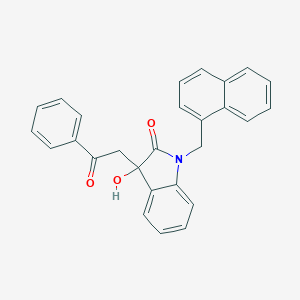
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as NM-2201, is a synthetic cannabinoid that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the indole-based synthetic cannabinoid family and has been found to have a high affinity for the cannabinoid receptors CB1 and CB2.
作用机制
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one acts as a partial agonist of the CB1 and CB2 receptors, which are located throughout the body and play a role in various physiological processes. When 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one binds to these receptors, it can modulate the activity of neurotransmitters, leading to changes in pain perception, appetite, and immune system function.
Biochemical and Physiological Effects:
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. One study found that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain management tool. Additionally, 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
The advantages of using 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high affinity for CB1 and CB2 receptors, which allows for targeted modulation of these receptors. Additionally, the synthesis of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields of pure compound, making it easier to work with in lab settings. The limitations of using 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include the potential for toxicity and the need for careful dosing to avoid adverse effects.
未来方向
Future research on 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in the treatment of chronic pain, appetite disorders, and autoimmune diseases. Additionally, further studies could explore the potential toxicity of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and its effects on other physiological processes. Finally, studies could investigate the potential of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one as a tool for studying the CB1 and CB2 receptors and their role in various physiological processes.
合成方法
The synthesis of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 1-naphthylmethylamine with 2-oxo-2-phenylethyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
科学研究应用
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has a high affinity for both CB1 and CB2 receptors, which are involved in pain management, appetite regulation, and immune system function. This suggests that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may have potential therapeutic applications in the treatment of chronic pain, appetite disorders, and autoimmune diseases.
属性
产品名称 |
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C27H21NO3 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-phenacylindol-2-one |
InChI |
InChI=1S/C27H21NO3/c29-25(20-10-2-1-3-11-20)17-27(31)23-15-6-7-16-24(23)28(26(27)30)18-21-13-8-12-19-9-4-5-14-22(19)21/h1-16,31H,17-18H2 |
InChI 键 |
UGGQVFFERSIVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)
![5-bromo-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214601.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214602.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214604.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214605.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214608.png)
![5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214609.png)

![4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile](/img/structure/B214613.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)